N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic derivative featuring a fused triazatricyclo[8.4.0.03,8]tetradeca core, substituted with a 3,4-dimethoxyphenyl ethyl group, a phenylethyl chain, and an imino-oxo-carboxamide moiety. Its discovery likely involved advanced analytical techniques such as LC/MS-based profiling and molecular networking (MS/MS), which are critical for identifying minor metabolites in marine actinomycete extracts . These methods enable rapid dereplication by comparing mass spectra and fragmentation patterns to prioritize structurally novel compounds .
Properties
Molecular Formula |
C31H31N5O4 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C31H31N5O4/c1-20-8-7-16-36-28(20)34-29-24(31(36)38)19-23(27(32)35(29)17-14-21-9-5-4-6-10-21)30(37)33-15-13-22-11-12-25(39-2)26(18-22)40-3/h4-12,16,18-19,32H,13-15,17H2,1-3H3,(H,33,37) |
InChI Key |
KFMUXASJGQWFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the triazatricyclo structure: This step involves cyclization reactions under controlled conditions.
Introduction of functional groups: Various reagents and catalysts are used to introduce the dimethoxyphenyl, phenylethyl, and other functional groups.
Purification: The final product is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up reactions: Using larger reactors and optimizing reaction conditions.
Automation: Implementing automated systems for precise control of reaction parameters.
Quality control: Ensuring the consistency and purity of the final product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to changes in cell signaling.
DNA/RNA: Interaction with genetic material, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its triazatricyclic framework and substituent arrangement. Below is a systematic comparison with analogous compounds based on structural features, similarity indices, and pharmacological properties.
Structural Analogues and Similarity Analysis
Molecular Networking and Cosine Scores :
Using MS/MS-based molecular networking, this compound would cluster with other tricyclic alkaloids or polycyclic carboxamides. Related compounds might exhibit cosine scores >0.7 (indicating high spectral similarity), as seen in marine-derived metabolites like salternamides .
Tanimoto Coefficient Analysis :
Fingerprint-based similarity indexing (e.g., via R programming or Shiny applications) could quantify structural overlap. For example:
- Aglaithioduline : A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) based on Tanimoto coefficients .
- Target Compound : Hypothetical comparisons might yield a ~65–75% similarity to tricyclic HDAC inhibitors or kinase modulators, depending on substituent alignment.
Pharmacokinetic and Pharmacodynamic Comparisons
*Predicted values based on structural analogs.
Key Observations :
- Lipophilicity : The target compound’s LogP (~3.5) suggests moderate membrane permeability, comparable to spiro-decane derivatives but higher than SAHA’s hydrophilic profile .
- Bioavailability : Lower than benzothiazol-spiro compounds due to its bulky triazatricyclic core.
- Target Specificity: The carboxamide and imino groups may confer kinase or HDAC binding, akin to SAHA’s hydroxamate motif but with altered selectivity .
Research Findings and Implications
- Therapeutic Potential: Predicted kinase/HDAC inhibition aligns with anticancer applications, though in vitro validation is needed.
- Dereplication Challenges: Its low natural abundance necessitates molecular networking for differentiation from known tricyclic alkaloids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
